molecular formula C11H11BrN4 B13221818 2-(4-Bromophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine

2-(4-Bromophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine

Cat. No.: B13221818
M. Wt: 279.14 g/mol
InChI Key: WXTIHYYRKICKHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a bromophenyl group in the structure enhances its reactivity and potential for various chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzylamine with a suitable hydrazine derivative under acidic conditions, followed by cyclization to form the triazolopyrazine ring . Another approach includes the use of microwave irradiation to facilitate the cyclization process, which can significantly reduce reaction times and improve yields .

Industrial Production Methods

Industrial production methods for this compound often involve scalable synthetic routes that can be performed under mild conditions. The use of catalysts and microwave-assisted synthesis are common in industrial settings to enhance efficiency and yield .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine is unique due to the presence of the bromophenyl group, which enhances its reactivity and potential for chemical modifications. This makes it a valuable compound for developing new drugs and materials with specific properties .

Properties

Molecular Formula

C11H11BrN4

Molecular Weight

279.14 g/mol

IUPAC Name

2-(4-bromophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine

InChI

InChI=1S/C11H11BrN4/c12-9-3-1-8(2-4-9)11-14-10-7-13-5-6-16(10)15-11/h1-4,13H,5-7H2

InChI Key

WXTIHYYRKICKHT-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC(=N2)C3=CC=C(C=C3)Br)CN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.